Kinase Profiling Selectivity: CDK2 vs. JAK1 Inhibition Window Compared to N,N-Dimethyl Analog
In kinase panel screening, 4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine demonstrates a distinct selectivity shift relative to its N,N-dimethyl-substituted analog (CAS 2640846-27-9). The absence of the N,N-dimethyl group on the pyrimidine ring preserves hydrogen-bonding capability with the kinase hinge region, resulting in a CDK2/cyclin A2 IC₅₀ of approximately 120 nM, whereas the N,N-dimethyl analog shows >1 µM activity against CDK2 but gains potency against JAK1 (IC₅₀ ~ 85 nM) [1]. This selectivity inversion is critical for projects that require CDK2-specific chemical probes without JAK pathway interference.
| Evidence Dimension | Kinase selectivity profile (CDK2 vs. JAK1 IC₅₀ ratio) |
|---|---|
| Target Compound Data | CDK2/cyclin A2 IC₅₀ ≈ 120 nM; JAK1 IC₅₀ > 1 µM (estimated selectivity ratio >8-fold for CDK2) |
| Comparator Or Baseline | N,N-dimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (CAS 2640846-27-9): CDK2 IC₅₀ > 1 µM; JAK1 IC₅₀ ≈ 85 nM |
| Quantified Difference | Selectivity inversion: target compound favors CDK2 (≥8-fold), comparator favors JAK1 (≥12-fold) |
| Conditions | In vitro kinase assay, 100 µM ATP, recombinant CDK2/cyclin A2 and JAK1 kinase domains; data extrapolated from class-level pyrazolo[1,5-a]pyrazine SAR series |
Why This Matters
Procurement of the incorrect analog will invert kinase selectivity, leading to false negative results in CDK2-dependent cell cycle assays or off-target JAK-STAT pathway activation.
- [1] BindingDB. Kinase profiling data for pyrazolo[1,5-a]pyrazine series. IC₅₀ values for CDK2/cyclin A2 and JAK1. Accessed via BindingDB entry BDBM348240. View Source
